Cas no 959-23-9 (4'-Methoxychalcone)

4'-Methoxychalcone structure
4'-Methoxychalcone structure
Produktname:4'-Methoxychalcone
CAS-Nr.:959-23-9
MF:C16H14O2
MW:238.281164646149
MDL:MFCD00008407
CID:83255
PubChem ID:92853

4'-Methoxychalcone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4′-Methoxychalcone
    • 2-BENZYLIDENE-4'-METHOXYACETOPHENONE
    • 1-(4-METHOXYPHENYL)-3-PHENYLPROP-2-EN-1-ONE
    • (E)-1-(4-METHOXYPHENYL)-3-PHENYLPROP-2-EN-1-ONE
    • RARECHEM AM UC 0609
    • alpha-styryl p-anisyl ketone
    • 4-Methoxychalcone
    • 4'-Methoxychalcone
    • METHOXYCHALCONE, 4'-(RG)
    • 1-(4'-methoxyphenyl)-3-phenylpropenone
    • benzylidene-4'-methoxyacetophenone
    • METHOXYCHALCONE,4'
    • 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one (ACI)
    • Chalcone, 4′-methoxy- (6CI, 7CI, 8CI)
    • 1-(4-Methoxyphenyl)-3-phenylpropenone
    • 1-(p-Methoxyphenyl)-3-phenyl-2-propen-1-one
    • 4-Methoxyphenyl styryl ketone
    • NSC 37157
    • s5851
    • NCGC00095535-04
    • InChI=1/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3/b12-7
    • Styryl p-anisyl ketone
    • NSC37157
    • 959-23-9
    • ST059919
    • Q27274750
    • AKOS001325034
    • (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one
    • NCGC00095535-03
    • 2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-
    • SDCCGMLS-0066535.P001
    • S10032
    • NSC-37157
    • AB00375841-02
    • METHOXYCHALCONE, TRANS-4'-
    • HY-128400
    • (E)-1-(4-Methoxy-phenyl)-3-phenyl-propenone
    • CHALCONE, 4'-METHOXY-
    • CCG-214164
    • ACon1_000177
    • SPECTRUM211475
    • E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
    • BM45N45FIZ
    • 22966-19-4
    • CS-0099579
    • NCGC00095535-01
    • MFCD00008407
    • 1-(4-Methoxy-phenyl)-3-phenyl-propenone
    • STK831846
    • (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
    • 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (6)
    • MEGxp0_001883
    • BRD-K09233738-001-04-4
    • CHEMBL34398
    • TS-00699
    • BSPBio_002861
    • DTXSID001238595
    • BDBM50141532
    • Spectrum5_000236
    • .ALPHA.-STYRYL P-ANISYL KETONE
    • NCGC00095535-02
    • AF-961/00496034
    • CHEBI:174232
    • Z46053756
    • PD002123
    • SR-05000002481-1
    • SR-05000002481
    • 2-propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-, (2E)-
    • 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one
    • LMPK12120188
    • MDL: MFCD00008407
    • Inchi: 1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3
    • InChI-Schlüssel: KJHHAPASNNVTSN-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=CC(OC)=CC=1)C=CC1C=CC=CC=1
    • BRN: 644640

Berechnete Eigenschaften

  • Genaue Masse: 238.09900
  • Monoisotopenmasse: 238.09938
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 282
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 26.3

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.114
  • Schmelzpunkt: 101-103 °C(lit.)
  • Siedepunkt: 397.5°Cat760mmHg
  • Flammpunkt: 180.5°C
  • Brechungsindex: 1.606
  • Wasserteilungskoeffizient: Soluble in dichloromethane and methanol. Insoluble in water.
  • PSA: 26.30000
  • LogP: 3.59130
  • Löslichkeit: Nicht bestimmt

4'-Methoxychalcone Sicherheitsinformationen

  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S26-S36
  • Identifizierung gefährlicher Stoffe: Xi
  • Risikophrasen:R36/37/38

4'-Methoxychalcone Zolldaten

  • HS-CODE:2914509090
  • Zolldaten:

    China Zollkodex:

    2914509090

    Übersicht:

    2914509090 Ketone, die andere sauerstoffhaltige Gruppen enthalten. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:5.5% Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenVerwendung in Aceton deklarierte Verpackung

    Zusammenfassung:

    HS:2914509090 andere Ketone mit anderer Sauerstofffunktion MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:5.5% General tariff:30.0%

4'-Methoxychalcone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7443-200 mg
4'-Methoxychalcone
959-23-9 98.93%
200mg
¥1480.00 2022-04-26
abcr
AB134078-25 g
4'-Methoxychalcone; 97%
959-23-9
25g
€86.20 2022-03-05
TRC
M220568-25g
4'-Methoxychalcone
959-23-9
25g
$ 80.00 2022-06-04
MedChemExpress
HY-128400-100mg
4'-Methoxychalcone
959-23-9 99.44%
100mg
¥1200 2024-05-25
Alichem
A019114939-500g
1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one
959-23-9 95%
500g
$476.32 2023-08-31
MedChemExpress
HY-128400-25mg
4'-Methoxychalcone
959-23-9 99.44%
25mg
¥350 2024-05-25
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7443-25 mg
4'-Methoxychalcone
959-23-9 98.93%
25mg
¥282.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7443-10 mg
4'-Methoxychalcone
959-23-9 98.93%
10mg
¥387.00 2021-09-23
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7443-50 mg
4'-Methoxychalcone
959-23-9 98.93%
50mg
¥528.00 2022-04-26
Fluorochem
068172-5g
1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one
959-23-9 97%
5g
£13.00 2022-03-01

4'-Methoxychalcone Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, rt; overnight, rt
Referenz
A simple and practical method for the synthesis of 2-amino-5,6-dihydro-5,7-diarylquinazolin-4-ols
Senguttuvan, S.; Nagarajan, Samuthira, Journal of Heterocyclic Chemistry, 2009, 46(6), 1346-1348

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: Sodium nitrate Solvents: Water ;  30 min, rt
1.2 Reagents: Oxygen ;  2 h, 900 °C
1.3 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Methanol ;  24 h, rt
Referenz
Application of natural phosphate modified with sodium nitrate in the synthesis of chalcones: a soft and clean method
Sebti, Said; Solhy, Abderrahim; Tahir, Rachid; Abdelatif, Smahi; Boulaajaj, Said; et al, Journal of Catalysis, 2003, 213(1), 1-6

Synthetic Routes 3

Reaktionsbedingungen
1.1 Catalysts: Barium hydroxide Solvents: 1-Ethyl-3-methylimidazolium dicyanamide ;  7 h, rt
Referenz
Large acceleration under highly concentrated conditions: Synthesis of chalcones using a small amount of DMF or [emim]N(CN)2
Tanemura, Kiyoshi, Results in Chemistry, 2022, 4,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, 5 - 10 °C
Referenz
An eco-friendly synthesis of 2-pyrazoline derivatives catalysed by CeCl3·7H2O
Bhat, Prabhat; Shridhar, Gomathi; Ladage, Savita; Ravishankar, Lakshmy, Journal of Chemical Sciences (Berlin, 2017, 129(9), 1441-1448

Synthetic Routes 5

Reaktionsbedingungen
1.1 Catalysts: Sodium hydroxide ,  Water ,  Agar Solvents: Ethanol ;  90 min, 28 - 30 °C
Referenz
Novel gel-entrapped base catalysts for the Claisen-Schmidt reaction
Chaphekar, Sachin S.; Samant, Shriniwas D., Journal of Chemical Technology and Biotechnology, 2004, 79(7), 769-773

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: (SP-4-1)-Bis[ethyl (2E)-2-(phenylmethylene)hydrazinecarbodithioato-κN2,κS′1]nick… Solvents: Water ;  60 min, 55 °C
Referenz
Effect of Phosphorus Amount on the Particle Size and Catalytic Performance of Heterogeneous Nickel(II) Schiff-Base Complex in Aldol Condensation Reaction
Eshtiagh-Hosseini, Hossein; Tabari, Taymaz, Phosphorus, 2013, 188(12), 1778-1791

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  cooled; 3 h, rt
Referenz
Recyclable Copper Nanoparticles-Catalyzed Hydroboration of Alkenes and β-Borylation of α,β-Unsaturated Carbonyl Compounds with Bis(Pinacolato)Diboron
Shegavi, Mahadev L.; Saini, Suresh; Bhawar, Ramesh; Vishwantha, Meghana Desai; Bose, Shubhankar Kumar, Advanced Synthesis & Catalysis, 2021, 363(9), 2408-2416

Synthetic Routes 8

Reaktionsbedingungen
1.1 Catalysts: Aluminum triflate (crosslinked-polystyrene-supported aluminum triflate) ;  3.1 h, 80 °C
Referenz
Friedel-Crafts acylation of arenes with carboxylic acids using polystyrene-supported aluminum triflate
Boroujeni, Kaveh Parvanak; Parvanak, Kamran, Journal of the Serbian Chemical Society, 2011, 76(2), 155-163

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 s, cooled; overnight, rt
Referenz
3-Oxopropane-1-sulfonic acids and -sulfonates
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
Referenz
Synthesis, characterization and antimicrobial activity of thiazole, benzothiazole and pyrimidine derivatives bearing sydnone moieties
Asundaria, S. T.; Patel, K. C., Pharmaceutical Chemistry Journal, 2012, 45(12), 725-731

Synthetic Routes 11

Reaktionsbedingungen
1.1 Catalysts: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, 15 °C; 24 h, 15 °C
Referenz
Synthesis and cytotoxic activity of chalcone derivatives on human breast cancer cell lines
Harmastuti, Nuraini; Herowati, Rina; Susilowati, Dyah; Pranowo, Harno Dwi; Mubarika, Sofia, Indonesian Journal of Chemistry, 2012, 12(3), 261-267

Synthetic Routes 12

Reaktionsbedingungen
1.1 Catalysts: 4-Methoxybenzaldehyde Solvents: Toluene ;  2 h, reflux
Referenz
Efficient synthesis of chalcones by a solid base catalyst
Kantam, M. Lakshmi; Prakash, B. Veda; Reddy, Ch. Venkat, Synthetic Communications, 2005, 35(14), 1971-1978

Synthetic Routes 13

Reaktionsbedingungen
1.1 Catalysts: Sodium hydroxide Solvents: Ethanol ;  3 - 4 h, rt
Referenz
Preparation of 1,5-diketones by addition of cyclohexanone to chalcones under solvent-free phase transfer catalyst condition
Ceylan, Mustafa; Gezegen, Hayreddin, Turkish Journal of Chemistry, 2008, 32(1), 55-61

Synthetic Routes 14

Reaktionsbedingungen
1.1 Catalysts: Alumina ,  Potassium fluoride Solvents: Ethanol ;  25 min
Referenz
Application of ultrasound irradiation in synthesis of chalcones
Huang, Dan; Jiang, Guo-Qing, Youji Huaxue, 2002, 22(12), 1057-1059

Synthetic Routes 15

Reaktionsbedingungen
1.1 Catalysts: Copper perchlorate hexahydrate ;  60 min, rt
1.2 Reagents: Sodium chloride Solvents: Water ;  cooled
Referenz
Sonochemical aldol condensation using copper perchlorate hexahydrate as catalyst in solventless media
Puri, Saurabh; Kaur, Balbir; Kumar, Harish, International Journal of Chemistry (Mumbai, 2013, 2(2), 254-258

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0 °C; 3 h, rt
Referenz
Imidazotriazine compounds and their preparation, pharmaceutical compositions and use in the treatment of bacterial infection
, China, , ,

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
Referenz
Novel phosphorous (v)-based reagents, processes for the preparation tony thereof, and their use in making stereo-defined organophoshorous (v) compounds
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Reaktionsbedingungen
1.1 Catalysts: Potassium hydroxide ;  5 min, rt
Referenz
Advanced Mechanochemistry Device for Sustainable Synthetic Processes
Gomes, Carla; Vinagreiro, Carolina S.; Damas, Liliana; Aquino, Gilberto; Quaresma, Joana; et al, ACS Omega, 2020, 5(19), 10868-10877

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(phenylmethyl)-, di-μ-chlorotetrachlorodip… Solvents: Toluene ;  40 min, rt
Referenz
A versatile method for the synthesis of diaryl and alkyl aryl ketones via palladium-catalysed cross-coupling reaction of arylboronic acids with acyl chlorides
Rafiee, Fatemeh; Hajipour, Abdol R., Applied Organometallic Chemistry, 2015, 29(3), 181-184

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
Referenz
Aldol condensation in water using polyethylene glycol 400
Tanemura, Kiyoshi; Suzuki, Tsuneo; Nishida, Yoko; Horaguchi, Takaaki, Chemistry Letters, 2005, 34(4), 576-577

4'-Methoxychalcone Raw materials

4'-Methoxychalcone Preparation Products

4'-Methoxychalcone Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:959-23-9)4'-Methoxychalcone
A1205911
Reinheit:99%
Menge:100g
Preis ($):186.0